

What is the IC50 of SB 239063 for p38 alpha

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB 239063

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An In-depth Technical Guide on the Inhibition of p38 alpha by **SB 239063**

This guide provides a comprehensive overview of the inhibitory activity of **SB 239063** on p38 alpha mitogen-activated protein kinase (MAPK). It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology. This document details the inhibitory potency of **SB 239063**, outlines a representative experimental protocol for determining its IC50 value, and illustrates the relevant cellular signaling pathway and experimental workflow.

Introduction

p38 MAPKs are a family of serine/threonine kinases that play a critical role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Among the four isoforms (α , β , γ , and δ), p38 alpha (p38 α) is predominantly involved in the inflammatory response, making it a key target for the development of anti-inflammatory therapeutics.[3] **SB 239063** is a potent and selective inhibitor of p38 MAPK.[4][5][6]

Quantitative Data: Inhibitory Activity of **SB 239063**

The inhibitory potency of **SB 239063** against p38 alpha and its effects on the production of inflammatory cytokines are summarized in the table below.

Target	Inhibitor	IC50 Value	Assay Conditions	Reference
Recombinant Human p38 α	SB 239063	44 nM	Cell-free kinase assay	[4] [7] [8]
p38 β	SB 239063	44 nM	Cell-free kinase assay	[8]
p38 γ	SB 239063	No activity	Not specified	[8]
p38 δ	SB 239063	No activity	Not specified	[8]
Interleukin-1 (IL-1) Production	SB 239063	120 nM	LPS-stimulated human peripheral blood monocytes	[7] [8]
Tumor Necrosis Factor-alpha (TNF- α) Production	SB 239063	350 nM	LPS-stimulated human peripheral blood monocytes	[7] [8]

Experimental Protocol: In Vitro p38 Alpha Kinase Inhibition Assay

This section describes a representative methodology for determining the IC50 value of an inhibitor, such as **SB 239063**, against recombinant p38 alpha. This protocol is based on commonly used in vitro kinase assays.

Objective: To determine the concentration of **SB 239063** required to inhibit 50% of the enzymatic activity of recombinant human p38 alpha.

Materials and Reagents:

- Recombinant human p38 alpha enzyme
- Kinase substrate (e.g., ATF-2)

- Adenosine triphosphate (ATP)
- **SB 239063** (test inhibitor)
- Positive control inhibitor (e.g., SB 203580)
- Kinase assay buffer
- Dimethyl sulfoxide (DMSO)
- 96-well or 384-well assay plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Luminometer or other suitable plate reader

Procedure:

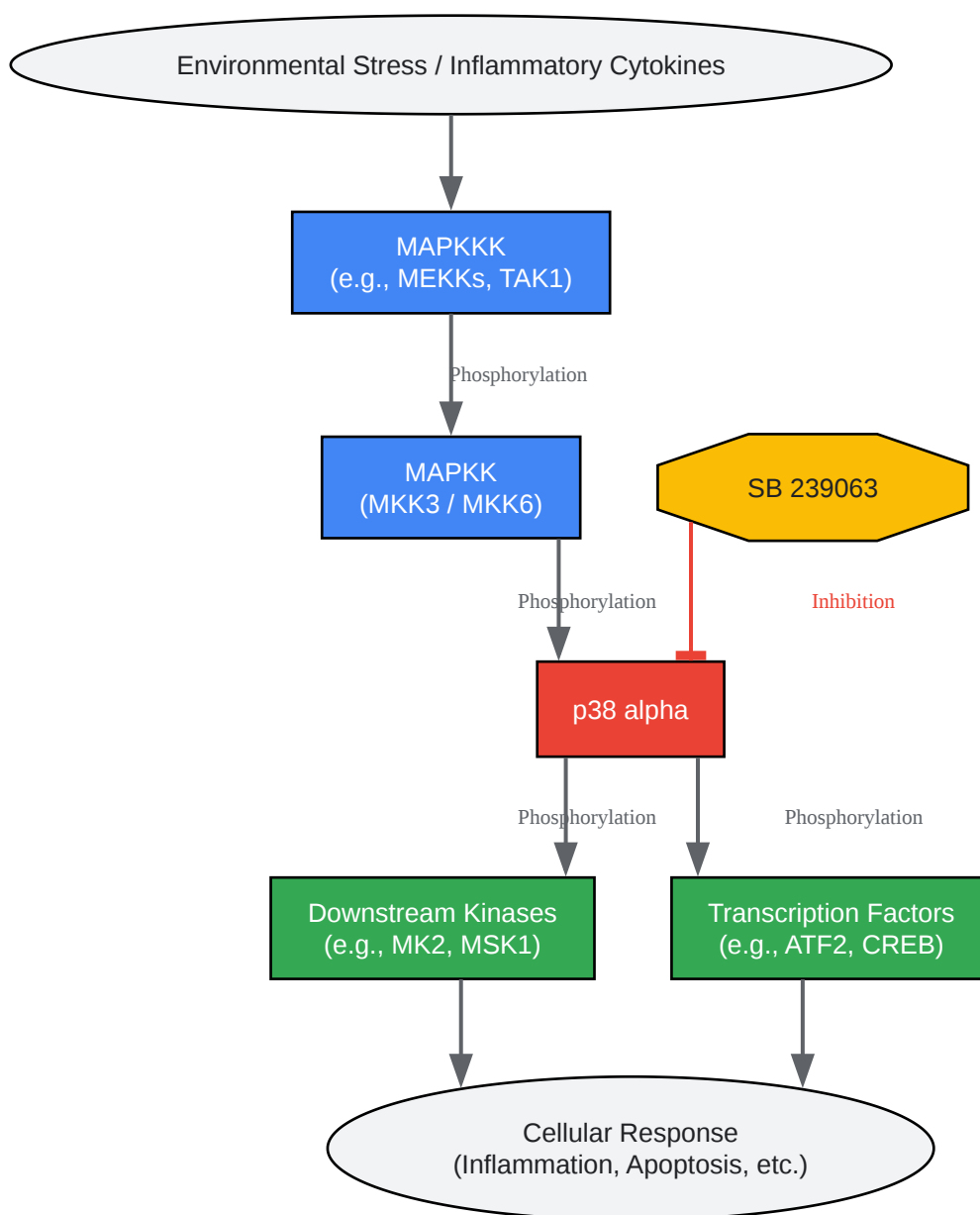
- Compound Preparation:
 - Prepare a stock solution of **SB 239063** in DMSO.
 - Perform serial dilutions of the **SB 239063** stock solution in kinase assay buffer to create a range of test concentrations.
- Enzyme and Substrate Preparation:
 - Dilute the recombinant p38 alpha enzyme to the desired concentration in kinase assay buffer.
 - Prepare a solution containing the kinase substrate (e.g., ATF-2) and ATP in the kinase assay buffer.
- Assay Reaction:
 - Add a small volume of the serially diluted **SB 239063**, positive control, or vehicle (DMSO) to the wells of the assay plate.

- Add the diluted p38 alpha enzyme to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding the substrate/ATP solution to each well.
- Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction remains within the linear range.
- Detection of Kinase Activity:
 - Terminate the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, using a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.
 - Follow the manufacturer's instructions for the addition of detection reagents.
 - Read the signal (e.g., luminescence) using a plate reader.
- Data Analysis:
 - Subtract the background signal (wells with no enzyme) from all other readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

p38 Alpha Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the point of inhibition by **SB 239063**.

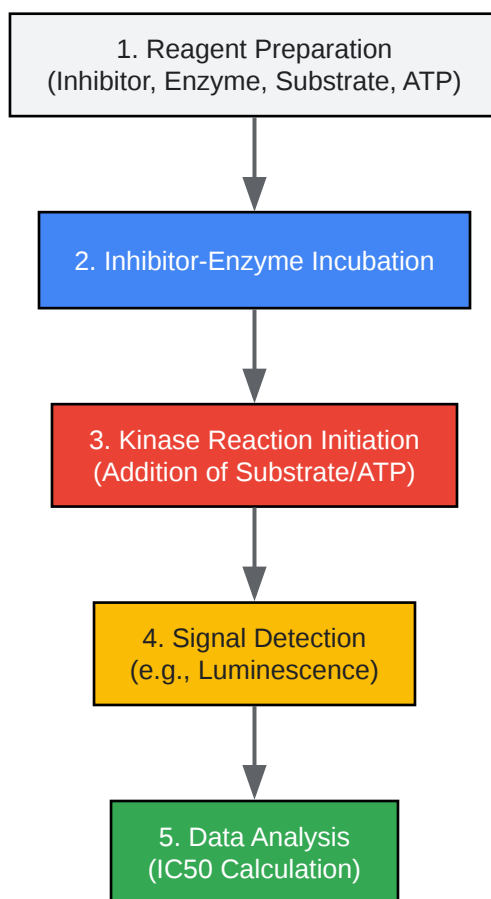


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Caption: The p38 alpha MAPK signaling cascade and the inhibitory action of **SB 239063**.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 value of a kinase inhibitor.



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Caption: General experimental workflow for kinase inhibitor IC50 determination.

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- To cite this document: BenchChem. [What is the IC50 of SB 239063 for p38 alpha]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680818#what-is-the-ic50-of-sb-239063-for-p38-alpha]

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